

Spectroscopic Profile of Nardoaristolone B: A Technical Guide

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Compound of Interest

Compound Name: Nardoaristolone B

Cat. No.: B12396786

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Nardoaristolone B**, a nor-aristolane sesquiterpenoid isolated from *Nardostachys chinensis* Batal. The unique 3/5/6 tricyclic ring system of **Nardoaristolone B** has garnered interest in the scientific community, and this document serves as a centralized resource for its NMR, IR, and MS spectral data, complete with detailed experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **Nardoaristolone B**.

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR data were recorded in deuteriochloroform (CDCl_3).

Table 1: ^1H NMR (600 MHz, CDCl_3) and ^{13}C NMR (150 MHz, CDCl_3) Data for **Nardoaristolone B**

| Position | δ C (ppm), Type | δ H (ppm), mult. (J in Hz) |
|----------|------------------------|-----------------------------------|
| 1 | 38.8, CH | 2.54, m |
| 2 | 212.4, C | |
| 3 | 42.1, CH ₂ | 2.38, m; 2.21, m |
| 4 | 34.9, CH | 2.62, dd (11.4, 6.0) |
| 5 | 52.3, C | |
| 6 | 126.1, CH | 5.92, d (9.6) |
| 7 | 162.2, CH | 7.31, d (9.6) |
| 8 | 44.9, C | |
| 9 | 210.1, C | |
| 10 | 45.3, C | |
| 11 | 25.5, CH ₃ | 1.23, s |
| 12 | 22.8, CH ₃ | 1.18, s |
| 13 | 21.9, CH ₃ | 1.10, d (7.2) |
| 14 | 15.8, CH ₃ | 1.05, s |

Infrared (IR) Spectroscopy Data

The IR spectrum was recorded on a JASCO J-810 spectrophotometer.

Table 2: Infrared (IR) Absorption Data for **Nardoaristolone B**

| Wavenumber (vmax) in cm ⁻¹ | Functional Group Assignment |
|---------------------------------------|--|
| 2965, 2927, 2871 | C-H stretching |
| 1701 | C=O stretching (α,β -unsaturated ketone) |
| 1670 | C=O stretching (cyclopentanone) |
| 1618 | C=C stretching |
| 1384, 1457 | C-H bending |

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.

Table 3: High-Resolution Mass Spectrometry (HRESIMS) Data for **Nardoaristolone B**

| Ion | Calculated m/z | Found m/z | Molecular Formula |
|--------------------|----------------|-----------|--|
| [M+H] ⁺ | 219.1385 | 219.1382 | C ₁₄ H ₁₉ O ₂ |

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data.

NMR Spectroscopy

- Instrument: Bruker AV-600 spectrometer.
- Solvent: Deuteriochloroform (CDCl₃).
- Frequency: 600 MHz for ¹H NMR and 150 MHz for ¹³C NMR.
- Internal Standard: Tetramethylsilane (TMS).
- Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).

Infrared Spectroscopy

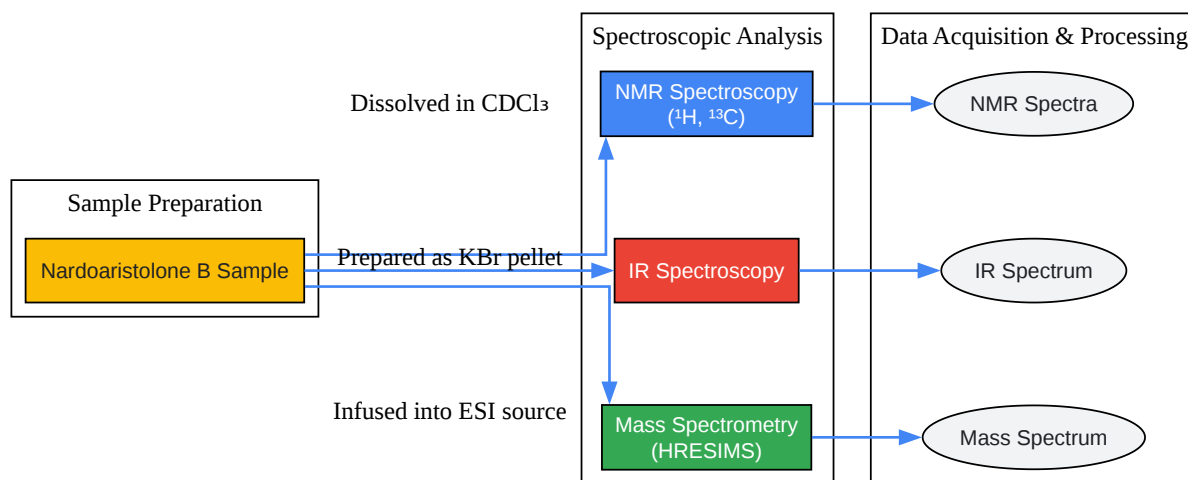
- Instrument: JASCO J-810 spectrophotometer.
- Sample Preparation: The sample was prepared as a KBr pellet.
- Data Reporting: Absorption maxima (ν_{max}) are reported in reciprocal centimeters (cm^{-1}).

Mass Spectrometry

- Instrument: API QSTAR Pulsar i mass spectrometer.
- Ionization Method: Electrospray ionization (ESI).
- Resolution: High resolution.
- Data Reporting: The mass-to-charge ratio (m/z) is reported.

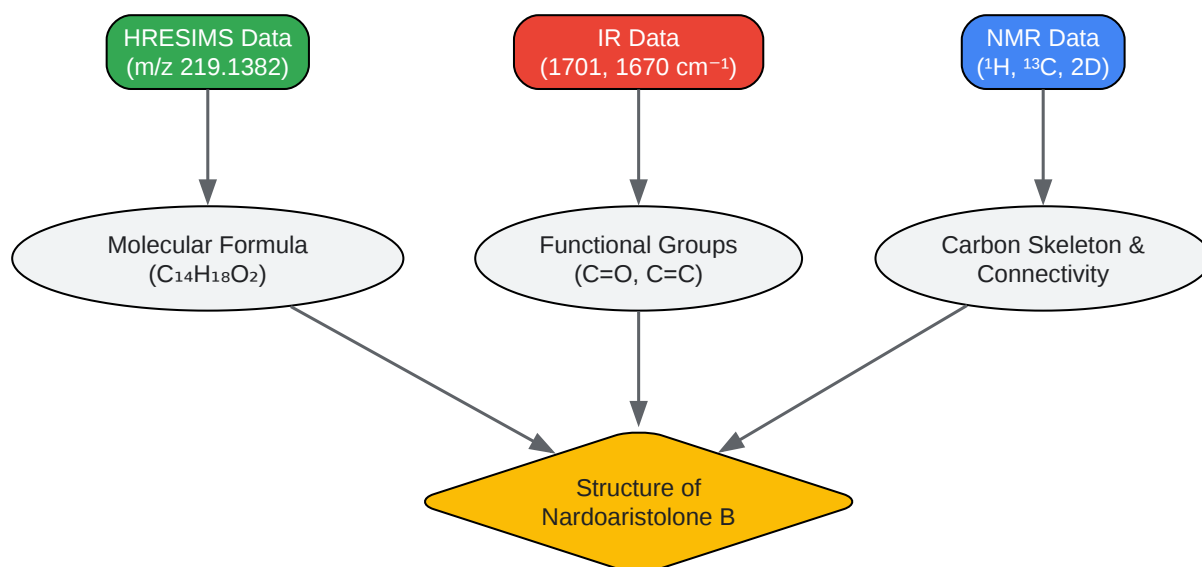
Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of **Nardoaristolone B**.



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Spectroscopic analysis workflow for **Nardoaristolone B**.



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Logical flow for the structure elucidation of **Nardoaristolone B**.

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